molecular formula C14H11IN2O2 B11980553 N'-(2-Hydroxybenzylidene)-2-iodobenzohydrazide

N'-(2-Hydroxybenzylidene)-2-iodobenzohydrazide

Katalognummer: B11980553
Molekulargewicht: 366.15 g/mol
InChI-Schlüssel: RYIPFXWFDBEUAP-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation of 2-hydroxybenzaldehyde and 2-iodobenzohydrazide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide typically involves the reaction of 2-hydroxybenzaldehyde with 2-iodobenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Wirkmechanismus

The mechanism of action of N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. For instance, it can chelate metal ions, thereby inhibiting their catalytic activity. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-Hydroxybenzylidene)-4-(pyridin-4-yl)benzohydrazide
  • N’-(2-Hydroxybenzylidene)-3-(naphthalen-1-yl)acrylohydrazide
  • 3-Chloro-N’-(2-hydroxybenzylidene)benzohydrazide

Uniqueness

N’-(2-Hydroxybenzylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can be leveraged for further functionalization through substitution reactions.

Eigenschaften

Molekularformel

C14H11IN2O2

Molekulargewicht

366.15 g/mol

IUPAC-Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C14H11IN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+

InChI-Schlüssel

RYIPFXWFDBEUAP-CXUHLZMHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2I)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.